Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is the calcium salt of D-glucaric acid, a naturally occurring substance found in fruits and vegetables like apples, citrus fruits, and cruciferous vegetables []. Research suggests it may have potential chemopreventive properties, meaning it could play a role in preventing cancer development [, ]. This area of research is ongoing, with studies investigating how calcium glucarate might influence various pathways related to cancer initiation and progression [].
One potential mechanism by which calcium glucarate might exert its chemopreventive effects is through its ability to inhibit beta-glucuronidase, an enzyme involved in the body's detoxification process []. Beta-glucuronidase helps attach glucuronic acid to various molecules, including hormones and toxins, facilitating their elimination through bile []. However, elevated beta-glucuronidase activity has been linked to an increased risk of certain hormone-dependent cancers, such as breast, prostate, and colon cancers []. By inhibiting beta-glucuronidase, calcium glucarate may theoretically prevent the breakdown of glucuronide conjugates, allowing for their efficient excretion and potentially reducing the risk of these cancers [, ].
Studies also suggest that calcium glucarate may possess anti-oxidative properties, potentially contributing to its potential chemopreventive effects []. These properties may involve scavenging free radicals, which are harmful molecules that can damage cells and contribute to various diseases, including cancer []. However, further research is needed to fully understand the extent and mechanisms of calcium glucarate's anti-oxidative activity.
Calcium D-saccharate tetrahydrate is a calcium salt derived from D-glucaric acid, a naturally occurring compound found in various fruits and vegetables. Its chemical formula is , with a molecular weight of approximately 320.26 g/mol. The compound appears as a white crystalline solid and is soluble in water, which facilitates its use in various applications, particularly in pharmaceuticals and biochemistry .
These reactions are significant for its biological activity and applications in medicine .
Calcium D-saccharate tetrahydrate exhibits several biological activities, including:
These activities make it a compound of interest in nutritional and pharmaceutical research .
The synthesis of Calcium D-saccharate tetrahydrate typically involves the following methods:
These methods ensure the production of high-purity Calcium D-saccharate tetrahydrate suitable for research and application .
Studies on Calcium D-saccharate tetrahydrate have shown interactions with various compounds:
Understanding these interactions is crucial for optimizing its use in therapeutic contexts.
Calcium D-saccharate tetrahydrate shares similarities with several other compounds derived from saccharic acids. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
Calcium Gluconate | C12H22CaO14 | Commonly used for treating hypocalcemia; more soluble than Calcium D-saccharate. |
Calcium L-glutamate | C5H8CaN2O4 | Acts as a neurotransmitter; involved in brain function. |
Sodium D-glucarate | C6H7NaO8 | Sodium salt form; used similarly but less effective as a calcium source. |
Calcium D-saccharate tetrahydrate is unique due to its specific structure that allows it to act both as a calcium supplement and an antioxidant agent, distinguishing it from other calcium salts that primarily serve either role without the additional biological activities associated with saccharic acids .
Calcium D-saccharate tetrahydrate (CAS: 5793-89-5) is characterized by its distinct physical and chemical attributes:
Property | Description |
---|---|
Chemical Formula | C₆H₈CaO₈·4H₂O |
Molecular Weight | 320.26 g/mol |
Appearance | White, crystalline powder |
Solubility | Practically insoluble in water, alcohol, and ether; soluble in dilute mineral acids and calcium gluconate solutions |
Percent Composition | C 29.03%, H 3.25%, Ca 16.15%, O 51.57% |
IUPAC Name | Calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate tetrahydrate |
The compound becomes anhydrous upon heating at 100°C in vacuum, indicating the removable nature of the water molecules in its structure.
Calcium D-saccharate tetrahydrate serves multiple functions across various industries:
Calcium D-saccharate tetrahydrate demonstrates distinctive solubility characteristics in aqueous environments, exhibiting sparingly soluble behavior with significant implications for its physicochemical properties [4]. The compound displays a water solubility of approximately 0.43 grams per liter at 20°C, corresponding to a molar concentration of 1.34 millimolar [4]. This limited aqueous solubility is a fundamental characteristic that influences all subsequent behavior in aqueous systems [7].
The solubility product constant (Ksp) for calcium D-saccharate tetrahydrate has been precisely determined through electrochemical measurements to be (6.17 ± 0.32) × 10⁻⁷ at 25°C [2] [6]. This relatively low solubility product indicates the compound's tendency to exist predominantly in solid form when in equilibrium with its saturated aqueous solution [9]. The dissolution process follows the equilibrium reaction where the solid tetrahydrate dissociates into calcium ions and D-saccharate anions in the presence of water molecules [10].
Table 1: Temperature-Dependent Solubility of Calcium D-saccharate Tetrahydrate
Temperature (°C) | Solubility (g/L) | Solubility (mM) | Source |
---|---|---|---|
20 | 0.43 | 1.34 | ChemicalBook |
25 | 0.45 | 1.41 | Extrapolated |
30 | 0.48 | 1.50 | Extrapolated |
Precipitation dynamics of calcium D-saccharate tetrahydrate exhibit unique kinetic characteristics, particularly in supersaturated solutions [2]. The equilibration process toward precipitation shows remarkably slow adjustment, as evidenced by calcium activity measurements in solutions made supersaturated through cooling [6] [9]. This slow equilibration represents a kinetic barrier that contributes to the compound's ability to maintain supersaturated states for extended periods [26].
The precipitation process demonstrates temperature-dependent behavior, with solutions prepared at elevated temperatures and subsequently cooled showing prolonged lag phases before reaching equilibrium [8]. During isothermal dissolution experiments involving calcium D-gluconate in aqueous potassium D-saccharate, spontaneous supersaturation occurs with both D-gluconate and D-saccharate calcium salts, from which only calcium D-saccharate slowly precipitates [2] [10].
The interaction between calcium ions and D-saccharate anions in aqueous solution results in the formation of stable complexes with well-defined thermodynamic parameters [2]. Molar conductivity measurements of saturated aqueous solutions demonstrate a strong increase upon dilution, providing clear evidence for complex formation between calcium and D-saccharate ions [6] [23].
The association constant for the calcium-D-saccharate complex has been electrochemically determined to be Kassoc = 1032 ± 80 at 25°C [2] [9]. This value represents significantly stronger binding compared to other calcium hydroxycarboxylates, indicating the unique coordination properties of the D-saccharate ligand [24] [25]. The complex formation follows a 1:1 stoichiometry between calcium ions and D-saccharate anions [26].
Table 2: Thermodynamic Parameters for Calcium D-saccharate Complex Formation
Parameter | Value | Reference |
---|---|---|
Association Constant (Kassoc) at 25°C | 1032 ± 80 | Journal of Agricultural and Food Chemistry 2016 |
Standard Enthalpy of Association (ΔH°assoc) | -34 ± 6 kJ mol⁻¹ | Journal of Agricultural and Food Chemistry 2016 |
Standard Entropy of Association (ΔS°assoc) | -55 ± 9 J mol⁻¹ K⁻¹ | Journal of Agricultural and Food Chemistry 2016 |
The thermodynamic characterization reveals that complex formation is strongly exothermic, with a standard enthalpy of association (ΔH°assoc) of -34 ± 6 kJ mol⁻¹ [2] [10]. This exothermic nature contrasts with the endothermic complex formation observed for other calcium hydroxycarboxylates such as L-lactate, D-gluconate, and D-lactobionate [24]. The negative entropy of association (ΔS°assoc = -55 ± 9 J mol⁻¹ K⁻¹) suggests a more ordered complex structure compared to the free ions in solution [9].
The complex formation mechanism appears to involve ring formation, which stabilizes the calcium-D-saccharate association [8]. This ring formation contributes to the exceptional stability of the complex compared to linear coordination modes observed with other hydroxycarboxylates [26]. The strong binding affinity is further evidenced by the temperature dependence of the association constant, which decreases with increasing temperature due to the exothermic nature of the process [2].
Calcium D-saccharate tetrahydrate exhibits remarkable capabilities as a stabilizer of supersaturated solutions, particularly for other calcium hydroxycarboxylates [2] [8]. The stabilization mechanism operates through multiple interconnected processes that collectively maintain supersaturated states far beyond what would be expected based on conventional solubility principles [9].
The primary stabilization mechanism involves the slow equilibration of calcium activity in supersaturated solutions [6]. When calcium D-saccharate solutions are made supersaturated by cooling, the free calcium concentration adjusts only slowly toward equilibrium values [2] [26]. This kinetic limitation effectively reduces the driving force for precipitation, allowing supersaturated conditions to persist for extended periods [10].
Complex formation between calcium and D-saccharate ions plays a crucial role in the stabilization process [9]. The strong exothermic binding (ΔH°assoc = -34 ± 6 kJ mol⁻¹) creates a heat-induced shift in calcium complex distribution [2]. During cooling of heated solutions, the slow equilibration upon temperature reduction contributes to the maintenance of supersaturated states [6].
Table 3: Supersaturation Stabilization Characteristics
Parameter | Description | Significance |
---|---|---|
Equilibration Rate | Slow adjustment to equilibrium | Kinetic stabilization factor |
Temperature Response | Heat-induced complex redistribution | Thermodynamic control mechanism |
Lag Phase Duration | Hours to days before precipitation | Extended metastable state |
Complex Stability | Kassoc = 1032 ± 80 | Strong ion association |
In mixed systems containing calcium D-gluconate and potassium D-saccharate, the formation of spontaneously supersaturated solutions demonstrates the stabilizing effect of D-saccharate [2]. These solutions become supersaturated with both D-gluconate and D-saccharate calcium salts, but only calcium D-saccharate precipitates slowly [8]. This selective precipitation behavior indicates that D-saccharate acts as a stabilizer for other calcium salts while maintaining its own supersaturated state [26].
The stabilization mechanism extends to combinations with other hydroxycarboxylates [29]. Addition of calcium D-saccharate during dissolution processes significantly prolongs lag phases for precipitation while preserving higher degrees of supersaturation [27]. This effect has been particularly noted in systems containing citrate and isocitrate, where calcium D-saccharate addition further extends the time before precipitation initiates [5].
The solubility of calcium D-saccharate tetrahydrate demonstrates a moderate but consistent increase with temperature, following endothermic dissolution thermodynamics [2] [6]. The standard enthalpy of solution (ΔH°sol) has been determined to be 48 ± 2 kJ mol⁻¹, indicating that energy input is required for the dissolution process [9] [10].
The temperature coefficient of solubility reveals that calcium D-saccharate solubility increases only moderately with temperature compared to other calcium salts [2]. This behavior is consistent with the compound's strong ionic interactions and extensive hydration in the tetrahydrate form [16]. The standard entropy of solution (ΔS°sol = 42 ± 7 J mol⁻¹ K⁻¹) indicates that dissolution results in increased disorder, primarily due to the release of structured water molecules from the crystal lattice [6].
Table 4: Thermodynamic Parameters for Temperature-Dependent Solubility
Parameter | Value | Temperature Range | Reference |
---|---|---|---|
Standard Enthalpy of Solution (ΔH°sol) | 48 ± 2 kJ mol⁻¹ | 10-30°C | Journal of Agricultural and Food Chemistry 2016 |
Standard Entropy of Solution (ΔS°sol) | 42 ± 7 J mol⁻¹ K⁻¹ | 10-30°C | Journal of Agricultural and Food Chemistry 2016 |
Solubility Product (Ksp) at 25°C | (6.17 ± 0.32) × 10⁻⁷ | 25°C | Journal of Agricultural and Food Chemistry 2016 |
The relationship between temperature and calcium ion activity in saturated solutions shows distinctive behavior [2]. Despite increasing total solubility with temperature, the calcium ion activity of saturated solutions may actually decrease due to enhanced complex formation at elevated temperatures [24]. This apparent contradiction arises from the exothermic nature of calcium-D-saccharate complex formation, which becomes less favorable at higher temperatures [25].
Thermodynamic analysis reveals that the dissolution process is entropy-driven at higher temperatures, where the TΔS term becomes increasingly significant relative to the enthalpy contribution [6]. The positive entropy change associated with dissolution reflects the disruption of ordered crystal structure and the release of coordinated water molecules into the bulk solution [9].
Irritant